molecular formula C14H18O2 B12659963 1-Methyl-3-phenylallyl isobutyrate CAS No. 85665-80-1

1-Methyl-3-phenylallyl isobutyrate

Cat. No.: B12659963
CAS No.: 85665-80-1
M. Wt: 218.29 g/mol
InChI Key: BHCGJQKEBIOEQX-MDZDMXLPSA-N
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Description

1-Methyl-3-phenylallyl isobutyrate is an organic compound with the molecular formula C14H18O2. It is known for its unique structural properties, which include a phenyl group attached to an allyl chain, further connected to an isobutyrate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-phenylallyl isobutyrate typically involves the esterification of 1-Methyl-3-phenylallyl alcohol with isobutyric acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the yield and purity of the product. The use of catalysts and controlled reaction conditions ensures efficient production on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-phenylallyl isobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-3-phenylallyl isobutyrate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-phenylallyl isobutyrate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active alcohol and acid components, which may interact with cellular receptors or enzymes. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-3-phenylallyl isobutyrate is unique due to the combination of its phenyl, allyl, and isobutyrate groups, which confer distinct chemical and biological properties.

Properties

CAS No.

85665-80-1

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

[(E)-4-phenylbut-3-en-2-yl] 2-methylpropanoate

InChI

InChI=1S/C14H18O2/c1-11(2)14(15)16-12(3)9-10-13-7-5-4-6-8-13/h4-12H,1-3H3/b10-9+

InChI Key

BHCGJQKEBIOEQX-MDZDMXLPSA-N

Isomeric SMILES

CC(C)C(=O)OC(C)/C=C/C1=CC=CC=C1

Canonical SMILES

CC(C)C(=O)OC(C)C=CC1=CC=CC=C1

Origin of Product

United States

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